4,4'-Biphenyldithiol

Catalog No.
S562793
CAS No.
6954-27-4
M.F
C12H10S2
M. Wt
218.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Biphenyldithiol

CAS Number

6954-27-4

Product Name

4,4'-Biphenyldithiol

IUPAC Name

4-(4-sulfanylphenyl)benzenethiol

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

InChI

InChI=1S/C12H10S2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H

InChI Key

VRPKUXAKHIINGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)S

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)S

The exact mass of the compound 4,4'-Biphenyldithiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38039. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Biphenyldithiol (BPDT) is a rigid, fully conjugated aromatic dithiol widely utilized as a structural bridge in molecular electronics, surface functionalization, and nanomaterial assembly. Characterized by its biphenyl core and para-substituted thiol anchor groups, BPDT provides a defined molecular length (~1 nm) and high structural rigidity compared to flexible aliphatic dithiols. In procurement and material selection, BPDT is primarily evaluated for its ability to form highly ordered, thermally stable self-assembled monolayers (SAMs) on coinage metals (Au, Ag) and its high efficiency as a cross-linking agent for plasmonic and semiconductor nanoparticles. Its conjugated backbone also facilitates distinct charge transport properties, making it a benchmark precursor for fabricating molecular junctions and self-assembled monolayer field-effect transistors (SAMFETs) where precise spatial control and robust metal-molecule-metal interfaces are required [1].

Substituting BPDT with flexible alkanedithiols (e.g., 1,6-hexanedithiol or 1,8-octanedithiol) or shorter aromatic analogs (e.g., 1,4-benzenedithiol) frequently leads to critical failures in device manufacturing and structural assembly. Flexible alkanedithiols suffer from low-temperature conformational disordering (chain melting), which degrades monolayer thickness and allows organometallic precursor penetration during downstream vapor deposition processes [1]. Furthermore, aliphatic chains lack the π-conjugation necessary for efficient charge transport in molecular junctions. Conversely, while 1,4-benzenedithiol provides a conjugated pathway, its shorter length alters the required nanogap spacing and plasmonic coupling dynamics in nanoparticle arrays. In cross-linking applications, the rigid biphenyl structure of BPDT has been shown to be substantially more efficient at bridging nanoparticles than flexible alternatives, meaning generic substitutions will result in lower assembly yields, increased reagent consumption, and compromised thermal stability in the final device architecture [2].

Nanoparticle Cross-Linking Efficiency vs. Flexible Alkanedithiols

When utilized to cross-link quantum dots and metallic nanoparticles, the rigid aromatic backbone of BPDT demonstrates significantly higher kinetic efficiency than flexible aliphatic molecules. Optical studies of nanoparticle assembly reveal that rigid aromatic dithiols like BPDT act as highly efficient linkers, outperforming flexible counterparts such as 1,6-hexanedithiol (HdT) and nonanedithiol (NdT) by a substantial margin [1].

Evidence DimensionCross-linking efficiency (relative rate of aggregate formation)
Target Compound DataHigh efficiency cross-linking
Comparator Or BaselineFlexible aliphatic cross-linkers (1,6-hexanedithiol, nonanedithiol)
Quantified DifferenceBPDT is at least 4 times more efficient at cross-linking nanoparticles than flexible aliphatic dithiols
ConditionsColloidal nanoparticle assembly in solvent environments

Higher cross-linking efficiency directly reduces required reagent loading and accelerates assembly times during the mass production of nanoparticle arrays and sensors.

Thermal Stability of Self-Assembled Monolayers (SAMs)

BPDT forms highly ordered SAMs on metal surfaces that successfully resist the thermally induced disordering commonly observed in flexible alkyl chains. While alkanedithiols suffer from conformational disordering at relatively low temperatures, BPDT maintains its structural integrity and S-terminated layer orientation at elevated temperatures [1].

Evidence DimensionMonolayer structural integrity temperature limit
Target Compound DataMaintains ordered S-terminated layer up to ~370 K
Comparator Or BaselineAlkanedithiols (e.g., octanedithiol)
Quantified DifferenceRigid biphenyl core prevents the alkyl-chain melting/disordering seen in flexible SAMs, preserving junction thickness at elevated temperatures
ConditionsSAMs deposited on polycrystalline silver and gold substrates under thermal stress

Preserving monolayer thickness and order at elevated temperatures is critical for ensuring reproducibility during downstream thermal processing in molecular device manufacturing.

Template Integrity for Selective OMCVD Metallization

During Organometallic Chemical Vapor Deposition (OMCVD) of metals such as palladium, BPDT SAMs provide a rigid, crystalline template. Because the deposition temperature must remain below the glass transition temperature of the SAM to prevent precursor penetration, BPDT's rigid structure allows for successful, selective top-layer metallization where less rigid SAMs would fail [1].

Evidence DimensionPrecursor penetration resistance during OMCVD
Target Compound DataEnables highly selective top-layer Pd deposition without substrate shorting
Comparator Or BaselineFlexible SAMs with lower effective glass transition temperatures
Quantified DifferenceBPDT's structural rigidity limits precursor diffusion to the underlying substrate during mild thermal activation (e.g., 60-70 °C for thiols)
ConditionsOMCVD of Palladium using Pd(II) precursors on SAM-functionalized substrates

Ensures high-yield, defect-free selective metallization necessary for the bottom-up fabrication of reliable molecular electronic circuits.

High-Efficiency Nanoparticle Array Assembly

BPDT is the right choice for commercial fabrication of quantum dot and gold nanoparticle arrays where rapid, high-yield cross-linking is required. Its proven 4x efficiency advantage over flexible alkanedithiols reduces processing time and material waste, making it highly suitable for scaling up plasmonic sensor and metamaterial production [1].

Selective Metallization Resists in Nanofabrication

In bottom-up nanofabrication workflows utilizing Organometallic Chemical Vapor Deposition (OMCVD), BPDT serves as an optimal organic template. Its rigid, thermally stable monolayer prevents precursor penetration at elevated deposition temperatures, ensuring that metals like palladium and gold are deposited strictly on the SAM surface without shorting to the underlying substrate [2].

Bottom-Up Fabrication of Molecular Electronic Junctions

For the development of self-assembled monolayer field-effect transistors (SAMFETs) and metal-molecule-metal junctions, BPDT provides a reliable ~1 nm conjugated spacer. Its resistance to thermally induced disordering ensures that the nanogap dimensions remain consistent during top-contact electrode evaporation, a critical factor for reproducible device yield [2].

XLogP3

4.6

UNII

DRF2J4LARU

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6954-27-4

Wikipedia

4,4'-thiobiphenyl

Dates

Last modified: 08-15-2023

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